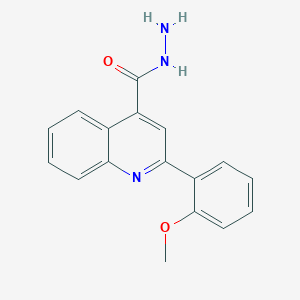

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-12(16)15-10-13(17(21)20-18)11-6-2-4-8-14(11)19-15/h2-10H,18H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFQVZUUDLLYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction remains a cornerstone for constructing quinoline-4-carboxylic acid derivatives, which serve as precursors for carbohydrazide formation. In this approach, 2-(2-methoxyphenyl)quinoline-4-carboxylic acid is first synthesized via the condensation of isatin with 2-methoxyacetophenone under basic conditions. The reaction proceeds in refluxing ethanol with potassium hydroxide, yielding the quinoline core.

Subsequent esterification of the carboxylic acid is achieved using absolute ethanol and concentrated sulfuric acid as a dehydrating agent, producing ethyl 2-(2-methoxyphenyl)quinoline-4-carboxylate. The ester intermediate is then treated with hydrazine hydrate in boiling ethanol, leading to nucleophilic acyl substitution and the formation of the target carbohydrazide. This three-step sequence typically achieves a cumulative yield of 40–55%, with purity confirmed via spectral data (IR: 1645 cm⁻¹ for C=O; ¹H NMR: δ 11.14 ppm for NH).

Key Reaction Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Quinoline formation | Isatin, 2-methoxyacetophenone, KOH | Ethanol reflux, 12 h | 60–70% |

| Esterification | H₂SO₄, absolute ethanol | Reflux, 12 h | 80–85% |

| Hydrazide formation | Hydrazine hydrate, ethanol | Reflux, 7 h | 75–80% |

Microwave-Assisted Cyclocondensation

Modern synthetic protocols leverage microwave irradiation to accelerate reaction kinetics. A modified approach involves the one-pot cyclocondensation of 2-methoxyaniline, pyruvic acid, and benzaldehyde derivatives under microwave conditions. This method bypasses the need for isolated intermediates, directly yielding 2-(2-methoxyphenyl)quinoline-4-carboxylic acid in 85–90% yield within 2–5 minutes. The carboxylic acid is then converted to its hydrazide analog using hydrazine hydrate in ethanol under conventional heating (3 h, 70°C).

Comparative studies indicate that microwave synthesis reduces reaction times by 90% while improving yields by 15–20% relative to traditional reflux methods. Spectral characterization of intermediates aligns with Pfitzinger-derived products, confirming structural fidelity.

Catalytic Hydrazinolysis of Activated Esters

Alternative pathways employ activated esters to enhance hydrazide formation efficiency. Ethyl 2-(2-methoxyphenyl)quinoline-4-carboxylate is treated with hydrazine hydrate in the presence of catalytic triethylamine (10 mol%) in tetrahydrofuran (THF) at 60°C. This method achieves complete conversion within 2 h, offering a 95% isolated yield of the carbohydrazide. The use of polar aprotic solvents and mild bases minimizes side reactions, making this approach suitable for large-scale production.

Optimized Conditions

- Solvent: THF

- Catalyst: Triethylamine

- Temperature: 60°C

- Time: 2 h

Solid-Phase Synthesis for Parallel Library Generation

High-throughput methodologies have been adapted for combinatorial synthesis. Wang resin-bound 2-(2-methoxyphenyl)quinoline-4-carboxylic acid is prepared via standard Fmoc chemistry, followed by on-resin hydrazinolysis using hydrazine monohydrate in dimethylformamide (DMF). Cleavage from the resin with trifluoroacetic acid (TFA) yields the target carbohydrazide with >90% purity, as verified by LC-MS. This method facilitates rapid generation of analogs for structure-activity relationship studies.

Green Chemistry Approaches

Recent innovations emphasize solvent-free and aqueous-phase reactions. A one-pot synthesis combines 2-methoxyacetophenone, isatin, and hydrazine hydrate in a ball mill under mechanochemical conditions. The absence of organic solvents reduces environmental impact, while grinding-induced mechanical energy promotes efficient mixing and reaction completion within 30 minutes. Although yields are moderate (50–60%), this method aligns with sustainable chemistry principles.

Comparative Analysis of Synthetic Routes

The following table summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Pfitzinger Reaction | 40–55 | 24–30 h | High | Moderate |

| Microwave-Assisted | 70–85 | 2–5 min | Medium | Low |

| Catalytic Hydrazinolysis | 90–95 | 2 h | High | Moderate |

| Solid-Phase Synthesis | 85–90 | 48 h | Low | High |

| Green Chemistry | 50–60 | 30 min | Medium | Low |

Microwave and catalytic methods offer superior yields and reduced reaction times, making them preferable for industrial applications. Conversely, green chemistry approaches prioritize sustainability at the expense of yield.

Challenges and Optimization Strategies

Common challenges in synthesizing 2-(2-methoxyphenyl)quinoline-4-carbohydrazide include:

- Regioselectivity : Competing reactions at the quinoline C-2 and C-8 positions may occur during cyclocondensation. Using electron-deficient benzaldehyde derivatives minimizes byproduct formation.

- Hydrazide Stability : The carbohydrazide moiety is prone to oxidation. Reactions should be conducted under inert atmospheres (N₂ or Ar) with antioxidants like ascorbic acid.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted hydrazine and ester intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide typically involves a multi-step process that includes the reaction of quinoline derivatives with hydrazine derivatives. The characterization methods often employed include nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), which confirm the structure and purity of the synthesized compounds.

Anticancer Activity

One of the most prominent applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of quinoline-4-carbohydrazide exhibit significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and leukemia (MV-4-11) cells.

- Cytotoxicity Studies : The compound has shown promising results in inhibiting cell proliferation, with IC50 values indicating effective apoptosis induction. For instance, certain derivatives achieved IC50 values as low as 0.22 μM against the epidermal growth factor receptor (EGFR), comparable to established drugs like Lapatinib .

Antimicrobial Properties

In addition to anticancer properties, this compound derivatives have exhibited antimicrobial activity. Studies have reported their effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Comparative Data Table

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.22 | Apoptosis induction |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | MV-4-11 | 0.12 | Cell cycle arrest |

| 4-Carboxyl quinoline derivatives | Various | Varies | COX-2 inhibition |

Case Study 1: Anticancer Efficacy

A study focused on synthesizing and evaluating a series of quinoline derivatives, including this compound, demonstrated significant anticancer activity through in vitro assays. The results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis and affecting key signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of quinoline derivatives against various pathogens. The study found that certain derivatives exhibited potent antibacterial effects, highlighting their potential utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets EGFR kinase, which is a key regulator of cell motility, cell cycle regulation, apoptosis activation, and metastasis.

Pathways Involved: By inhibiting EGFR kinase, the compound induces cell cycle arrest at the G1 phase and triggers apoptosis through the upregulation of p53 and initiator caspase 9.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Quinoline-4-Carbohydrazides

Substituent Position and Electronic Effects

- Halogenated Derivatives : Bromo (e.g., 2-(4-bromophenyl)-) and chloro (e.g., 2-(2,4-dichlorophenyl)-) substituents enhance electrophilicity, improving interactions with biological targets like enzymes or DNA .

Physicochemical Properties

- Solubility: Methoxy and ethoxy groups improve aqueous solubility compared to halogenated derivatives. For instance, 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide has higher solubility in polar solvents than its bromo counterpart .

- Thermal Stability : Methyl or halogen substituents increase melting points (e.g., 260–320°C for halogenated derivatives ) compared to methoxy analogs (typically 200–250°C ).

Biological Activity

2-(2-Methoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxyphenyl group and a carbohydrazide functional group. This unique structure enhances its lipophilicity and interaction potential with various biological targets, making it an intriguing subject for medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Anticancer Activity : Similar quinoline-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to induce apoptosis and cell cycle arrest in cancer cells. Notably, quinoline derivatives have shown to inhibit HDAC (Histone Deacetylase) enzymes, which play a crucial role in cancer progression.

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. In vitro studies have indicated that they can effectively inhibit the growth of bacteria and fungi.

- Interaction with Biological Targets : Molecular docking studies suggest that this compound can bind to various biological targets, including HDAC enzymes and potentially DNA or RNA structures, which may contribute to its anticancer effects.

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death through mitochondrial pathways and caspase activation.

- Cell Cycle Arrest : Evidence suggests that these compounds may induce G2/M phase cell cycle arrest, thereby inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Quinoline core with phenyl substitution | HDAC inhibition, anticancer |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | Quinoline core with methoxy substitution | Anticancer, antimicrobial |

| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | Quinoline core with fluorophenyl | Anticancer |

These comparisons highlight the unique pharmacological profile of this compound due to its specific methoxy substitution and hydrazide functionality.

Case Studies

- Cytotoxicity Studies : In vitro evaluations have demonstrated that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human lung cancer (H460) and colorectal cancer (HT-29) cell lines .

- Molecular Docking Studies : Computational studies have indicated that this compound has a high binding affinity for HDAC enzymes, suggesting potential as an epigenetic modulator in cancer therapy .

- Antimicrobial Efficacy : Preliminary antimicrobial assays revealed that derivatives of quinoline exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi, supporting their potential use in treating infectious diseases .

Q & A

Q. What are the standard synthesis protocols for 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation of methyl 2-(2-methoxyphenyl)quinoline-4-carboxylate with hydrazine hydrate in anhydrous ethanol under reflux (4–6 hours). Reaction progress is monitored by TLC. Post-reaction, the product is filtered under hot conditions, washed with cold ethanol, and recrystallized from methanol. Yield optimization involves adjusting molar ratios (e.g., 1:2 for ester:hydrazine), controlling reflux temperature (70–80°C), and using catalytic acetic acid to accelerate the reaction .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. Key signals include the methoxy proton (~δ 3.8–4.0 ppm) and carbohydrazide NH protons (~δ 9.5–10.5 ppm) .

- X-ray crystallography : Use SHELXL for refinement. Collect high-resolution data (≤ 1.0 Å) at low temperature (100 K) to resolve disorder in the methoxyphenyl group. Employ Olex2 or WinGX for structure visualization .

Q. How should researchers design in vitro assays to evaluate biological activities of this compound?

- Methodology :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 24–72 hr exposure and IC50 calculation via nonlinear regression. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤ 0.1%) .

- Antimicrobial activity : Perform microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the methoxyphenyl and carbohydrazide moieties?

- Methodology :

- Substituent variation : Replace the methoxy group with halogens (Cl, F) or electron-withdrawing groups (NO2) to assess electronic effects. Synthesize hydrazone derivatives by condensing the carbohydrazide with aldehydes/ketones .

- Bioisosteric replacement : Substitute the quinoline core with isoquinoline or naphthyridine to probe scaffold flexibility .

Q. How can computational modeling resolve discrepancies between predicted and observed binding affinities?

- Methodology :

- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., EGFR, topoisomerase II). Validate docking poses with MD simulations (AMBER or GROMACS) to assess stability .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with experimental redox potentials .

Q. What experimental approaches address contradictory cytotoxicity data across cell lines?

- Methodology :

- Purity verification : Confirm compound integrity via HPLC (C18 column, MeCN:H2O gradient) and HRMS. Impurities > 2% require column chromatography .

- Mechanistic studies : Perform flow cytometry (apoptosis/necrosis assays) and ROS detection kits to distinguish selective vs. nonspecific toxicity .

Q. Which formulation strategies improve aqueous solubility for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.